Tris(dibenzylideneacetone)platinum(0) (Pt(dba)3, CAS 11072-92-7) is a zero-valent organometallic platinum complex widely procured as a highly reactive, ligand-free equivalent for homogeneous catalysis and materials synthesis. Unlike Pt(II) or Pt(IV) salts that require harsh in-situ reduction, Pt(dba)3 provides an immediate source of Pt(0). Its defining procurement advantage is the extreme lability of its dibenzylideneacetone (dba) ligands, which are readily displaced by phosphines, N-heterocyclic carbenes (NHCs), or alkenes under mild conditions. This makes it the benchmark precursor for assembling customized catalytic architectures—such as those used in cross-coupling, diboration, and hydrosilylation—and for depositing ultra-fine platinum nanoparticles without the use of aggressive chemical reductants [1].
Substituting Pt(dba)3 with other common platinum sources frequently results in catalytic failure or process inefficiency. Coordinatively saturated Pt(0) complexes like Pt(PPh3)4 possess strongly bound triphenylphosphine ligands that resist displacement, often completely inhibiting oxidative addition in sensitive reactions like alkyne diboration [1]. Conversely, substituting with Pt(II) precursors such as PtCl2, K2PtCl4, or Pt(acac)2 requires the addition of strong reducing agents (e.g., NaBH4 or high-temperature H2) to generate the active Pt(0) species. This in-situ reduction can trigger the agglomeration of nanoparticles, degrade delicate chiral ligands, or introduce halide/salt byproducts that poison the catalyst. Consequently, for processes requiring precise ligand exchange or uniform <5 nm nanoparticle deposition, the 'naked' Pt(0) environment of Pt(dba)3 cannot be realistically substituted.
In the diboration of alkynes using B2(dan)2, the choice of Pt(0) precursor dictates reaction success. When Pt(PPh3)4 is used, the strongly coordinating phosphine ligands prevent the necessary oxidative addition, resulting in a complete failure to react. In contrast, using Pt(dba)3 supplemented with PPh3 allows rapid, controlled ligand exchange, driving the reaction to near completion in under an hour [1].
| Evidence Dimension | Catalytic yield and reaction time |
| Target Compound Data | Pt(dba)3 + PPh3: 84% yield in 0.5 hours |
| Comparator Or Baseline | Pt(PPh3)4: 0% yield (no reaction) after 24 hours |
| Quantified Difference | Absolute yield increase of 84% with a >48x reduction in required reaction time. |
| Conditions | Diboration of 4-methoxyphenylacetylene with B2(dan)2 at 110 °C. |
Proves that Pt(dba)3 is essential for assembling active catalysts in situ when coordinatively saturated alternatives fail to initiate the catalytic cycle.
The synthesis of high-density Pt nanoparticles (NPs) and single-atom catalysts (SACs) on carbon or nickel supports heavily depends on the activation energy of the precursor. Traditional metal salts require high-energy reduction, which inevitably leads to particle agglomeration at higher loadings. Because Pt(dba)3 is already in the zero-valent state, it undergoes mild thermal or room-temperature H2 decomposition. This kinetically controlled process yields highly uniform, isolated Pt atoms or ultra-fine NPs without the destructive use of harsh reductants [1].
| Evidence Dimension | Nanoparticle size and activation requirements |
| Target Compound Data | Pt(dba)3: Yields <5 nm uniform NPs or single-atom catalysts under mild thermal/H2 conditions. |
| Comparator Or Baseline | Pt(II)/Pt(IV) salts (e.g., Pt(acac)2, H2PtCl6): Require high-energy activation (NaBH4 or >200 °C), leading to >5 nm cluster agglomeration at >2 wt% loading. |
| Quantified Difference | Maintains <5 nm particle size and prevents agglomeration without requiring aggressive chemical reductants. |
| Conditions | Organometallic decomposition onto Vulcan-XC72 carbon or nickel substrates for alkaline hydrogen evolution. |
Enables the scalable manufacturing of high-surface-area electrocatalysts by avoiding the harsh reduction steps that degrade support materials and agglomerate active sites.
For the enantioselective diboration of terminal alkenes, the catalyst must complex with delicate chiral phosphonite ligands (e.g., TADDOL derivatives) without interference from precursor byproducts. Pt(dba)3 serves as an ideal air-stable Pt(0) source that seamlessly undergoes pre-complexation at 80 °C. This protocol achieves exceptional enantiomeric excess and yields, bypassing the limitations of Rh-catalyzed alternatives or Pt(II) precursors that require in-situ reduction sequences capable of degrading the chiral environment [1].
| Evidence Dimension | Enantiomeric excess (ee) and operational simplicity |
| Target Compound Data | Pt(dba)3: Up to 92% ee with single-flask pre-complexation and no reductant. |
| Comparator Or Baseline | Rh-catalysts / Pt(II) salts: Suffer from lower enantioselectivity, higher costs, or require potentially ligand-poisoning reduction steps. |
| Quantified Difference | Achieves >90% ee at low catalyst loadings (0.3 - 3 mol%) using a bench-stable Pt(0) source. |
| Conditions | Pt-catalyzed enantioselective addition of B2(pin)2 to terminal alkenes using TADDOL-derived phosphonite ligands. |
Provides pharmaceutical and fine chemical manufacturers with a reliable, scalable precursor for asymmetric C-B bond formation without complex reductive workups.
Because its dba ligands are highly labile, Pt(dba)3 is the optimal starting material for generating customized Pt(0) catalysts directly in the reactor. It is specifically procured for diboration, hydrosilylation, and cross-coupling reactions where pre-formed catalysts like Pt(PPh3)4 are too unreactive or where specific bulky/chiral ligands must be introduced immediately prior to the reaction [1].
Pt(dba)3 is heavily utilized in materials science for the chemical vapor deposition (CVD) or wet-chemical deposition of platinum onto carbon nanotubes, graphene, or nickel supports. Its ability to decompose under mild thermal conditions or low H2 pressure makes it the preferred precursor for manufacturing high-performance fuel cell electrodes and sensors without the agglomeration issues associated with reducing Pt(II) salts [2].
In fine chemical manufacturing, Pt(dba)3 is the precursor of choice for enantioselective transformations, such as the diboration of terminal alkenes to form chiral 1,2-diols. Its zero-valent nature ensures that delicate chiral ligands are not exposed to the harsh reducing agents that would otherwise be required if starting from PtCl2 or K2PtCl4, ensuring high batch-to-batch reproducibility and enantiomeric purity [3].